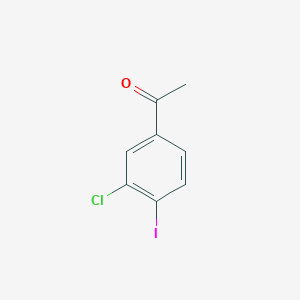

1-(3-Chloro-4-iodophenyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGJRKOVUITTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Iodophenyl Ethan 1 One

Classical and Contemporary Approaches to 1-(3-Chloro-4-iodophenyl)ethan-1-one Synthesis

The traditional and current bench-scale synthesis of this compound relies on fundamental reactions in organic chemistry. These methods, while effective, often involve multi-step processes that require careful control of regioselectivity.

Friedel-Crafts Acylation and Related Carbonyl Syntheses

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. studymind.co.ukmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). studymind.co.uklibretexts.org For the synthesis of this compound, a plausible precursor would be 1-chloro-2-iodobenzene.

The reaction mechanism initiates with the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride (e.g., acetyl chloride) and the Lewis acid. studymind.co.uk This electrophile is then attacked by the electron-rich aromatic ring. However, the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. Both chlorine and iodine are ortho, para-directing deactivators. In the case of 1-chloro-2-iodobenzene, the directing effects of the two halogens are complex and can lead to a mixture of isomers, making the direct acylation to achieve the desired 1,3,4-substitution pattern challenging. Research into the acylation of various iodotoluenes and iodobenzene (B50100) has shown that reaction conditions, including solvent and temperature, can be manipulated to favor certain isomers, though significant amounts of by-products are often formed. rsc.org

Table 1: Regiochemical Influence in Friedel-Crafts Acylation

| Starting Material | Acylating Agent | Lewis Acid | Potential Products (Isomers) | Key Challenge |

|---|---|---|---|---|

| 1-Chloro-2-iodobenzene | Acetyl Chloride | AlCl₃ | Mixture including this compound | Controlling regioselectivity due to competing directing effects of Cl and I. |

| Iodobenzene | Acetyl Chloride | AlCl₃ | p-Iodoacetophenone | Good yields of the para-isomer are achievable under specific conditions. rsc.org |

Strategies for Regioselective Halogenation of Aryl Ketones

An alternative and often more regioselective approach involves the sequential halogenation of a suitable acetophenone (B1666503) precursor. This strategy leverages the directing effect of the acetyl group, which is a powerful meta-director.

Two primary pathways can be envisioned:

Chlorination of 4-iodoacetophenone: Starting with 4-iodoacetophenone, an electrophilic chlorination reaction would be directed by the acetyl group to the position meta to it, which is the C-3 position. This would yield the desired this compound.

Iodination of 3-chloroacetophenone: Conversely, one could start with 3-chloroacetophenone. The acetyl group directs incoming electrophiles to the C-5 position, while the chloro group directs to the C-2, C-4, and C-6 positions. The iodination would likely occur at the C-4 position, activated by the ortho, para-directing chlorine, leading to the target molecule.

The halogenation of acetophenone itself requires specific conditions to ensure nuclear halogenation rather than side-chain halogenation. The use of at least one equivalent of aluminum chloride forms a complex that deactivates the side chain and facilitates ring halogenation. orgsyn.org

Table 2: Comparison of Regioselective Halogenation Strategies

| Starting Material | Reaction | Directing Group | Expected Major Product | Rationale |

|---|---|---|---|---|

| 4-Iodoacetophenone | Electrophilic Chlorination | -COCH₃ (meta-directing) | This compound | The acetyl group strongly directs the incoming chloro electrophile to the C-3 position. |

| 3-Chloroacetophenone | Electrophilic Iodination | -Cl (ortho, para-directing) and -COCH₃ (meta-directing) | This compound | The directing effects of both groups converge, favoring substitution at the C-4 position. |

Cross-Coupling Reactions in Aryl Halide Construction Relevant to this compound Precursors

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful way to construct the required substituted aromatic core of this compound precursors with high precision.

Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are particularly relevant. researchgate.netmdpi-res.com For instance, a synthetic route could involve a di- or tri-halogenated benzene (B151609) derivative that is selectively functionalized. A plausible strategy might start with a molecule like 1,2-dichloro-4-iodobenzene (B1582313) or 3-chloro-4-bromoaniline. The bromo or amino group can be converted into the desired functionality. For example, a Suzuki coupling could be used to introduce an acetyl group (or a precursor) onto a dihalogenated ring system, exploiting the differential reactivity of the C-Br versus C-Cl bonds. Similarly, the greater reactivity of C-I and C-Br bonds compared to C-Cl bonds in Pd-catalyzed couplings can be exploited for selective functionalization. researchgate.net Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective alternative for coupling organomagnesium reagents with various electrophiles. acgpubs.org

Advanced and Scalable Synthetic Strategies for this compound

Moving beyond traditional batch chemistry, advanced methodologies focus on improving efficiency, safety, and scalability. Continuous-flow synthesis and C-H activation are at the vanguard of these efforts.

Continuous-Flow Synthesis Applications

Continuous-flow chemistry offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. rsc.org The synthesis of aryl ketones, including halogenated derivatives, is well-suited for flow applications. researchgate.netproquest.com

A Friedel-Crafts acylation, for example, can be performed in a flow reactor where the reactants are continuously pumped and mixed in a heated or cooled channel. This allows for precise control over reaction time and temperature, often leading to higher yields and purities compared to batch methods. researchgate.net Similarly, halogenation reactions can be conducted in flow, allowing for the safe handling of reagents like elemental chlorine or bromine and minimizing the formation of over-halogenated byproducts. The application of flow chemistry could enable a safer, more efficient, and scalable production of this compound or its key precursors. uni-muenchen.deacs.org

Metal-Catalyzed C-H Activation Pathways for Functionalization

Carbon-hydrogen (C-H) activation is a powerful strategy that aims to form new bonds by directly functionalizing ubiquitous C-H bonds, thus avoiding the need for pre-functionalized starting materials. acs.orgdmaiti.com Transition metal catalysis is central to this field, with metals like palladium, rhodium, and ruthenium being commonly employed. mdpi.com

In the context of synthesizing this compound, C-H activation could be used to introduce one of the halogen atoms or the acetyl group onto a simpler precursor. The ketone functional group itself can act as a directing group, guiding the metal catalyst to functionalize the C-H bonds at the ortho position. nih.govrsc.org While this intrinsic directing ability might not lead to the desired 1,3,4-substitution pattern if starting from a monosubstituted benzene, the use of removable or specifically designed directing groups can enable functionalization at meta and para positions. dmaiti.com This approach represents a more atom-economical and step-efficient route to complex aromatic compounds, although achieving the precise regioselectivity for this specific target molecule remains a significant synthetic challenge.

Photocatalytic Approaches in Aryl Ketone Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity. acs.org While specific photocatalytic methods for the direct synthesis of this compound are not extensively documented, related photocatalytic transformations provide a conceptual framework for its potential synthesis.

One relevant area of research is the photocatalytic α-arylation of ketones, which forges a bond between an aryl halide and the α-carbon of a ketone. researchgate.net Although this method does not directly yield the target compound, it highlights the potential of using light-mediated processes to form carbon-carbon bonds involving halogenated aromatic rings. The general mechanism often involves the generation of a highly reactive aryl radical from an aryl halide via a single-electron transfer (SET) process initiated by a photocatalyst upon light absorption. researchgate.net This aryl radical can then engage in various coupling reactions.

For the synthesis of aryl ketones, photocatalytic methods often employ carboxylic acids and their derivatives as starting materials. These reactions can proceed through radical-based pathways, offering an alternative to traditional two-electron processes. google.com The development of visible-light-mediated synthesis of β-chloro ketones from aryl cyclopropanes also demonstrates the utility of photochemistry in constructing functionalized ketones, albeit through a different synthetic strategy. researchgate.net

The application of these principles to the synthesis of this compound would likely involve the photocatalytic acylation of 1-chloro-2-iodobenzene. This would necessitate the generation of an acyl radical or a related reactive species under photocatalytic conditions, which would then react with the halogenated benzene ring. The choice of photocatalyst, light source, and reaction conditions would be critical to achieving the desired regioselectivity and yield, given the presence of two different halogen substituents on the aromatic ring.

Table 1: Key Features of Photocatalytic Approaches Relevant to Aryl Ketone Synthesis

| Feature | Description | Potential Relevance to this compound Synthesis |

|---|---|---|

| Reaction Conditions | Typically mild, often at room temperature with visible light irradiation. | Could offer a more energy-efficient and selective synthetic route compared to traditional methods that may require harsh conditions. |

| Reactive Intermediates | Often involves the generation of radical species. | An acyl radical could be generated and reacted with 1-chloro-2-iodobenzene. |

| Catalysts | Commonly employ transition metal complexes (e.g., ruthenium, iridium) or organic dyes as photocatalysts. | The choice of catalyst would be crucial for efficient light absorption and electron transfer to activate the substrates. |

| Substrate Scope | Generally broad, with good functional group tolerance. acs.org | The presence of both chloro and iodo substituents on the aromatic ring would need to be compatible with the chosen photocatalytic system. |

Gram-Scale and Process Chemistry Considerations in (3-Chloro-4-iodophenyl)ethan-1-one Synthesis

The transition from laboratory-scale synthesis to gram-scale or industrial production necessitates careful consideration of various factors, including reaction efficiency, safety, cost-effectiveness, and environmental impact. For the synthesis of this compound, a classical and scalable method is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com

In the context of synthesizing this compound, the starting material would be 1-chloro-2-iodobenzene. nih.govcymitquimica.comfishersci.cathermofisher.com The acylation would introduce the acetyl group onto the aromatic ring.

Key considerations for the gram-scale Friedel-Crafts acylation include:

Stoichiometry of the Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive. organic-chemistry.org On a large scale, this generates a significant amount of waste during workup and adds to the cost.

Solvent Selection: The choice of solvent is crucial for reaction efficiency and safety. While traditional solvents like carbon disulfide or nitrobenzene (B124822) have been used, greener alternatives are increasingly sought in industrial processes. In some cases, the reaction can be carried out in the absence of a solvent.

Temperature Control: Friedel-Crafts reactions are often exothermic. Effective temperature control is critical on a larger scale to prevent side reactions and ensure process safety.

Workup and Purification: The workup procedure for a large-scale Friedel-Crafts reaction typically involves quenching the reaction mixture with water or dilute acid to decompose the catalyst-product complex. Subsequent extraction and purification steps, such as crystallization or distillation, are necessary to isolate the pure product.

A patent for the preparation of a structurally related compound, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, provides insights into a potential gram-scale process. google.com This process involves the reaction of a Grignard reagent with a trifluoroacetate (B77799) derivative, followed by further transformations. While the specific reagents differ, the general principles of handling large quantities of reactive intermediates, controlling reaction parameters, and isolating the product on a large scale are transferable. For instance, the patent describes cooling the reaction mixture, performing aqueous workups with large volumes, and purification by crystallization from solvents like cyclohexane. google.com

Table 2: Process Chemistry Considerations for Gram-Scale Synthesis

| Parameter | Laboratory-Scale Approach | Gram-Scale/Industrial Considerations |

|---|---|---|

| Catalyst Loading | Often stoichiometric AlCl₃. | Minimizing catalyst loading is desirable to reduce cost and waste. Exploring more active, recyclable catalysts is a key area of process development. |

| Solvent | A variety of solvents may be used. | Selection based on safety, environmental impact (green chemistry principles), cost, and ease of recovery. |

| Temperature Control | Simple heating or cooling baths. | Requires robust heat exchange systems to manage exotherms and maintain optimal reaction temperatures. |

| Workup | Small-scale extractions and purifications. | Involves handling large volumes of aqueous and organic waste. Efficient phase separation and product isolation techniques are crucial. |

| Safety | Standard laboratory safety precautions. | Rigorous process safety management, including hazard and operability (HAZOP) studies, to mitigate risks associated with reactive chemicals and exothermic reactions. |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Iodophenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(3-Chloro-4-iodophenyl)ethan-1-one, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete structural assignment. Although direct experimental spectra for this specific compound are not widely available in the public domain, a detailed prediction of the expected NMR data can be derived from the analysis of structurally similar compounds, such as 3'-chloroacetophenone (B45991) and 4'-iodoacetophenone (B82248), and the well-established principles of NMR theory. chemicalbook.comchemicalbook.com

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, four distinct signals are anticipated: three corresponding to the aromatic protons and one for the methyl group protons. The acetyl methyl protons (-COCH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 2.6 ppm.

The aromatic region (δ 7.0-8.5 ppm) will display more complex patterns due to the substitution on the benzene (B151609) ring.

The proton at the C-5 position (H-5), situated between the chloro and iodo substituents, is expected to be a doublet.

The proton at the C-6 position (H-6), adjacent to the chloro group, would likely appear as a doublet of doublets.

The proton at the C-2 position (H-2), ortho to the acetyl group and meta to the chloro group, is anticipated to be a doublet.

The predicted chemical shifts and coupling constants are based on the additive effects of the chloro, iodo, and acetyl substituents on the aromatic ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.60 | s (singlet) | N/A |

| Ar-H | ~7.70 | d (doublet) | ~8.5 |

| Ar-H | ~7.95 | dd (doublet of doublets) | ~8.5, ~2.0 |

| Ar-H | ~8.15 | d (doublet) | ~2.0 |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon (C=O) of the acetyl group will be the most deshielded, appearing significantly downfield (around δ 196 ppm). The methyl carbon will be found in the upfield region of the spectrum (around δ 26 ppm).

The six aromatic carbons will have chemical shifts influenced by the substituents. The carbon bearing the iodine (C-4) is expected at a lower field due to the heavy atom effect, while the carbon attached to chlorine (C-3) will also be downfield. The remaining aromatic carbons will have shifts determined by their position relative to the electron-withdrawing acetyl and halogen groups.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~26.5 |

| C-I | ~98.0 |

| Ar-CH | ~129.0 |

| Ar-CH | ~131.5 |

| C-Cl | ~138.0 |

| Ar-C (quaternary) | ~139.0 |

| Ar-CH | ~140.0 |

| C=O | ~196.0 |

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In the aromatic region, cross-peaks would be expected between the signals of H-5 and H-6, and between H-2 and H-6, confirming their ortho and meta relationships, respectively. This helps to piece together the fragments of the spin systems. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton singlet to the methyl carbon signal.

The methyl protons to the carbonyl carbon and the C-1 aromatic carbon.

The aromatic proton H-2 to the carbonyl carbon and C-6.

The aromatic proton H-5 to C-1 and C-3. This information allows for the complete assembly of the molecular skeleton, including the placement of quaternary carbons which are not observed in HSQC spectra. emerypharma.com

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₈H₆ClIO. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl), would result in a characteristic isotopic pattern for the molecular ion peak. nih.gov

Predicted HRMS Data

| Ion Formula | Isotope Composition | Calculated m/z |

|---|---|---|

| [C₈H₆³⁵ClIO]⁺ | Most abundant isotopes | 279.9254 |

| [C₈H₆³⁷ClIO]⁺ | Containing ³⁷Cl isotope | 281.9224 |

Analysis of Mass Fragmentation Patterns and Isotopic Signatures

Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragments provides valuable structural information. For acetophenone (B1666503) derivatives, a primary fragmentation pathway is the cleavage of the bond between the carbonyl group and the adjacent carbon, known as α-cleavage. libretexts.orglibretexts.org

The key fragmentation pathways for this compound are predicted to be:

Loss of a methyl radical (•CH₃): This results in the formation of a stable acylium ion, [M-15]⁺, which is often the base peak in the spectrum of acetophenones.

Loss of an acetyl radical (•COCH₃): This leads to the formation of the [M-43]⁺ ion, corresponding to the substituted phenyl cation.

The isotopic signature of chlorine is a key diagnostic tool. Due to the natural abundance of ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%), any fragment containing a chlorine atom will exhibit two peaks separated by two mass units, with an intensity ratio of approximately 3:1. whitman.educhemguide.co.uk Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not contribute to such patterns. libretexts.orgorgchemboulder.com The presence of both chlorine and iodine in the molecule and its fragments allows for confident identification. nih.gov

Predicted Major Mass Fragments

| Fragment Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Notes |

|---|---|---|---|

| [C₈H₆ClIO]⁺ (M⁺) | 280 | 282 | Molecular ion |

| [C₇H₃ClIO]⁺ | 265 | 267 | Loss of •CH₃ (M-15) |

| [C₆H₃ClI]⁺ | 237 | 239 | Loss of •COCH₃ (M-43) |

| [C₆H₄Cl]⁺ | 111 | 113 | Loss of I and COCH₃ |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would be expected to reveal the core crystallographic data of the compound. This would include the crystal system, space group, and unit cell dimensions. The analysis would also determine the asymmetric unit's contents and provide a detailed geometry of the molecule.

Expected Crystallographic Data for this compound:

| Parameter | Expected Information |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would provide detailed information about the symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured. |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all covalent bond lengths (e.g., C-C, C=O, C-Cl, C-I) and the angles between them, confirming the molecular structure. |

| Torsion Angles | Torsion angles would describe the conformation of the molecule, particularly the orientation of the acetyl group relative to the phenyl ring. |

Hirshfeld Surface Analysis and Quantum Chemical Topology (QCT)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a deeper understanding of the forces governing the crystal packing.

For this compound, it is anticipated that the Hirshfeld analysis would reveal significant contributions from halogen bonding (due to the presence of chlorine and iodine), as well as weaker C-H···O and C-H···π interactions.

Crystal Packing Analysis and Supramolecular Assembly Principles

The arrangement of molecules in a crystal, or crystal packing, is dictated by the principles of supramolecular assembly, where non-covalent interactions guide the formation of a stable, extended network. For this compound, the interplay of various weak interactions would be expected to define its supramolecular architecture.

Key anticipated interactions include:

Halogen Bonding: The iodine and chlorine atoms are capable of forming halogen bonds, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen.

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the acetyl methyl group or aromatic C-H groups and the carbonyl oxygen are likely to be present.

π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

These interactions would likely lead to the formation of specific supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions that build up the larger crystal structure.

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment by probing the molecule's vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the energies of these vibrations.

Anticipated IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |

| ~3100-3000 | Aromatic C-H stretch | Weak to Medium |

| ~2950-2850 | Aliphatic C-H stretch (CH₃) | Weak to Medium |

| ~1685 | C=O (carbonyl) stretch | Strong |

| ~1600-1450 | Aromatic C=C ring stretch | Medium |

| ~1360 | CH₃ symmetric bend | Medium |

| ~1260 | C-C stretch (acetyl) | Medium |

| ~800-700 | C-Cl stretch | Medium to Strong |

| ~600-500 | C-I stretch | Medium |

The exact position of the carbonyl (C=O) stretching frequency is sensitive to the electronic effects of the substituents on the phenyl ring.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

Anticipated Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Assignment | Expected Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch (CH₃) | Medium |

| ~1685 | C=O (carbonyl) stretch | Weak to Medium |

| ~1600 | Aromatic C=C ring stretch | Strong |

| ~1000 | Aromatic ring breathing | Strong |

| ~800-700 | C-Cl stretch | Strong |

| ~600-500 | C-I stretch | Strong |

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, allowing for a detailed assignment of its fundamental vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the part of the molecule responsible for its color. For this compound, the primary chromophore is the substituted acetophenone system, which consists of a benzene ring conjugated with a carbonyl group.

The electronic spectrum of such aromatic ketones is typically characterized by two main types of absorption bands:

π → π* Transitions: These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems, these transitions often occur at shorter wavelengths (higher energy). For acetophenone and its derivatives, these are often referred to as the E-band (ethylenic) and the B-band (benzenoid).

n → π* Transitions: These are typically low-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions occur at longer wavelengths (lower energy) compared to the π → π* transitions. In the context of substituted acetophenones, this is often referred to as the R-band (from the German radikalartig).

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. Halogen substituents, such as chlorine and iodine, can influence the electronic transitions through inductive (-I) and resonance (+R) effects, leading to shifts in the absorption maxima (λmax). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.

| Compound | Solvent | λmax (nm) for π → π* (B-band) | Molar Absorptivity (ε) for B-band | λmax (nm) for n → π* (R-band) | Molar Absorptivity (ε) for R-band |

| Acetophenone | Ethanol | 240 | 13,000 | 319 | 50 |

| 3'-Chloroacetophenone | Ethanol | ~245-250 | Not Reported | ~320-330 | Not Reported |

| 4'-Iodoacetophenone | Not Specified | ~270-280 | Not Reported | Not Reported | Not Reported |

| p-Chloroacetophenone | Alcohol | 249 | 16,982 | 272 (shoulder), 284 (shoulder) | Not Reported |

Data for acetophenone and p-chloroacetophenone are well-documented. Data for 3'-chloroacetophenone and 4'-iodoacetophenone are estimated based on general spectroscopic principles and available data for similar compounds.

In this compound, the presence of both a chlorine atom at the meta-position and an iodine atom at the para-position relative to the acetyl group will influence the electronic transitions. The iodine atom, being larger and more polarizable than chlorine, is expected to have a more significant bathochromic effect on the π → π* transition due to its stronger resonance effect. The chlorine atom at the meta position will primarily exert an inductive effect.

Therefore, it is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would exhibit a strong absorption band (π → π) in the region of 250-280 nm, likely closer to the higher end of this range due to the contribution of the iodine substituent. A much weaker, longer-wavelength absorption band (n → π) would be expected around 320-340 nm. The exact λmax and molar absorptivity values would be dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Computational Chemistry and Theoretical Studies of 3 Chloro 4 Iodophenyl Ethan 1 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of a molecule. These calculations provide a detailed picture of electron distribution, orbital energies, and various reactivity parameters, which collectively determine the chemical behavior of the compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.gov The first step in any computational analysis is to find the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization.

Using a common DFT functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), the geometry of 1-(3-chloro-4-iodophenyl)ethan-1-one can be optimized to find its lowest energy conformation. nih.govscispace.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized structure represents a stationary point on the potential energy surface. Frequency calculations are then typically performed to confirm that this structure corresponds to a true energy minimum, characterized by the absence of any imaginary frequencies. The total electronic energy and thermodynamic parameters obtained from these calculations are crucial for assessing the molecule's stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-I | 2.09 Å | |

| C=O | 1.22 Å | |

| C-C (acetyl) | 1.51 Å | |

| Bond Angle | C-C-Cl | 121.5° |

| C-C-I | 119.8° | |

| C-C=O | 119.5° | |

| Dihedral Angle | C-C-C=O | ~25° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity profile. These descriptors, derived from conceptual DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Ionization Potential | I ≈ -EHOMO | 6.85 |

| Electron Affinity | A ≈ -ELUMO | 2.15 |

| Electronegativity | χ = (I+A)/2 | 4.50 |

| Chemical Hardness | η = (I-A)/2 | 2.35 |

| Electrophilicity Index | ω = χ²/2η | 4.31 |

Note: This data is hypothetical and intended to illustrate the typical output of quantum chemical calculations for analogous compounds.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static picture of the most stable molecular conformation, molecules are dynamic entities that can exist in various shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

Computational Prediction and Validation of Spectroscopic Data (NMR, IR)

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm the structure of a synthesized compound. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the chemical shifts. The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when appropriate functionals and basis sets (e.g., WP04/6-311++G(2d,p)) are used and solvent effects are considered using models like the Polarizable Continuum Model (PCM). github.iomdpi.com Comparing the predicted spectrum with the experimental one can be a powerful method for structural verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations also provide the intensity of each vibrational mode. The predicted frequencies often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. researchgate.net These predicted spectra can help in the assignment of complex experimental IR bands to specific molecular vibrations.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Carbonyl | 1695 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050-3100 |

| C-C Stretch (Aromatic) | Phenyl Ring | 1580, 1470 |

| C-H Bend (Aromatic) | Phenyl Ring | 800-900 |

| C-Cl Stretch | Chloro | 750 |

| C-I Stretch | Iodo | 610 |

Note: These are representative values. Actual computational results would provide a full list of vibrational modes and their intensities.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry can be used to explore the potential reaction pathways of a molecule, providing detailed insights into reaction mechanisms that are difficult to obtain experimentally. rsc.orgrsc.org For this compound, computational studies could investigate various transformations, such as nucleophilic substitution at the carbonyl carbon, electrophilic aromatic substitution on the phenyl ring, or reactions involving the halogen substituents.

By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. smu.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. pku.edu.cn Computational methods can also help elucidate the role of catalysts, solvents, and substituent effects on the reaction mechanism and outcome. For instance, a study could model the reaction of this compound with a nucleophile to determine the most likely pathway and the structure of the intermediate and transition states. nih.gov

Chemical Reactivity and Derivatization Pathways of 3 Chloro 4 Iodophenyl Ethan 1 One

Transformations at the Carbonyl Group

The acetyl group (-COCH₃) is a key site for a range of chemical modifications, including reductions, oxidations, and nucleophilic addition-condensation reactions.

Carbonyl Reduction: The ketone functionality of 1-(3-chloro-4-iodophenyl)ethan-1-one can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing ketones and aldehydes without affecting other functional groups like aryl halides. numberanalytics.commasterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield 1-(3-chloro-4-iodophenyl)ethan-1-ol.

Reaction Scheme: Carbonyl Reduction this compound + NaBH₄ → 1-(3-chloro-4-iodophenyl)ethan-1-ol

Carbonyl Oxidation: A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org This reaction is typically performed using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of a group attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of different groups is well-established, with aryl groups generally migrating in preference to methyl groups. organic-chemistry.org Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield 3-chloro-4-iodophenyl acetate (B1210297), resulting from the selective migration of the substituted phenyl group.

Reaction Scheme: Baeyer-Villiger Oxidation this compound + Peroxyacid (e.g., m-CPBA) → 3-chloro-4-iodophenyl acetate

Interactive Data Table: Carbonyl Group Transformations

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(3-chloro-4-iodophenyl)ethan-1-ol |

| Oxidation | Peroxyacid (e.g., m-CPBA) | 3-chloro-4-iodophenyl acetate |

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. Condensation reactions with nitrogen-based nucleophiles are common methods for derivatization.

Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH), typically from hydroxylamine hydrochloride, converts the ketone into an oxime. This reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

Reaction Scheme: Oxime Formation this compound + NH₂OH·HCl → this compound oxime

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. organic-chemistry.orgorgsyn.org The process is mechanistically similar to oxime formation, involving a condensation reaction that replaces the carbonyl oxygen with a =N-NH₂ group.

Reaction Scheme: Hydrazone Formation this compound + N₂H₄ → (1-(3-chloro-4-iodophenyl)ethylidene)hydrazine

Interactive Data Table: Condensation Reactions

| Nucleophile | Reagent Source | Product Class | Product Name |

| Hydroxylamine | Hydroxylamine hydrochloride | Oxime | This compound oxime |

| Hydrazine | Hydrazine hydrate | Hydrazone | (1-(3-chloro-4-iodophenyl)ethylidene)hydrazine |

Reactivity of the Aryl Halide Moieties (Chloro and Iodo)

The presence of both chloro and iodo substituents on the phenyl ring offers opportunities for selective functionalization, primarily through metal-catalyzed cross-coupling reactions. The significant difference in the bond energies of C-I and C-Cl bonds (C-I is weaker) allows for high selectivity in these transformations. The general order of reactivity for aryl halides in oxidative addition steps of cross-coupling reactions is I > Br > OTf > Cl. libretexts.org Consequently, reactions can be directed selectively to the more reactive iodo group at the C4 position, leaving the chloro group at the C3 position intact. researchgate.net

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl iodide.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org Reacting this compound with an aryl or vinyl boronic acid would selectively form a new C-C bond at the C4 position.

Sonogashira Reaction: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This method allows for the introduction of an alkynyl substituent at the C4 position.

Stille Reaction: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.orgorgsyn.org It is known for its tolerance of a wide variety of functional groups.

Negishi Reaction: This coupling reaction uses an organozinc reagent to form a new C-C bond with the aryl iodide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgnih.gov

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

| Reaction Name | Coupling Partner | Reagent Class | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Organoboron | 1-(3-chloro-4-R-phenyl)ethan-1-one |

| Sonogashira | R-C≡CH | Terminal Alkyne | 1-(3-chloro-4-(R-ethynyl)phenyl)ethan-1-one |

| Stille | R-Sn(Alkyl)₃ | Organostannane | 1-(3-chloro-4-R-phenyl)ethan-1-one |

| Negishi | R-Zn-X | Organozinc | 1-(3-chloro-4-R-phenyl)ethan-1-one |

Metal-halogen exchange is a process that converts an organic halide into an organometallic compound. This reaction is typically fastest for iodides, followed by bromides and then chlorides. wikipedia.org

Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would selectively replace the iodine atom with lithium. wikipedia.orgharvard.edu This generates a highly reactive aryllithium species. A potential complication is the nucleophilic nature of the organolithium reagent, which could attack the electrophilic carbonyl group. Performing the reaction at very low temperatures (e.g., -78 °C or lower) generally favors the faster halogen exchange over carbonyl addition. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides).

Grignard Reagent Formation: The formation of a Grignard reagent can be achieved by reacting the aryl halide with magnesium metal. adichemistry.comwikipedia.org The reactivity order (I > Br > Cl) also applies here, allowing for the selective formation of the organomagnesium iodide at the C4 position while preserving the C-Cl bond. researchgate.net The resulting Grignard reagent is a strong nucleophile and base, useful for subsequent reactions with electrophiles. As with aryllithiums, care must be taken to avoid reaction with the ketone functionality.

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. semanticscholar.org

In this compound, the acetyl group (-COCH₃) is an electron-withdrawing group.

Reactivity at the C-I position: The acetyl group is para to the iodo substituent. This positioning allows for resonance stabilization of the negative charge in the Meisenheimer complex intermediate, which is formed upon nucleophilic attack. This could potentially activate the C-I bond for SₙAr.

Reactivity at the C-Cl position: The acetyl group is meta to the chloro substituent. A meta-substituent does not provide resonance stabilization for the Meisenheimer intermediate.

Despite the potential activation at the C4 position, SₙAr reactions on aryl iodides are less common than on aryl fluorides or chlorides and often require highly activated substrates or very strong nucleophiles under forcing conditions. For a versatile substrate like this compound, the palladium-catalyzed cross-coupling and metal-halogen exchange pathways are significantly more facile and synthetically useful routes for functionalizing the C-I bond. Therefore, nucleophilic aromatic substitution is not considered a primary reactivity pathway for this compound under typical conditions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound are governed by the cumulative electronic effects of its three substituents: the acetyl group (-COCH₃), the chlorine atom (-Cl), and the iodine atom (-I). The interplay between these groups dictates the position of attack for an incoming electrophile.

The acetyl group is a moderately deactivating, meta-directing group. ualberta.caautomate.video Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene (B151609). libretexts.org This deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com

Conversely, the halogen substituents (chloro and iodo) are classified as weakly deactivating, ortho, para-directing groups. libretexts.orgwou.edu While their inductive effect withdraws electron density from the ring, their ability to donate a lone pair of electrons via resonance partially counteracts this, stabilizing the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions. organicchemistrytutor.comyoutube.com

In the case of this compound, the available positions for substitution are C-2, C-5, and C-6. The directing effects of the existing substituents on these positions can be summarized as follows:

Position C-2: This position is ortho to the acetyl group (strongly disfavored) and ortho to the chloro group (favored).

Position C-5: This position is meta to the acetyl group (favored), meta to the chloro group (neutral), and ortho to the iodo group (favored).

Position C-6: This position is ortho to the acetyl group (strongly disfavored) and meta to the iodo group (neutral).

Therefore, the predicted major product for typical electrophilic aromatic substitution reactions, such as nitration or halogenation, would be the 1-(3-chloro-5-electro-4-iodophenyl)ethan-1-one derivative.

| Reaction | Typical Reagents | Predicted Major Product | Predicted Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(3-Chloro-4-iodo-5-nitrophenyl)ethan-1-one | Substitution at C-5 |

| Bromination | Br₂/FeBr₃ | 1-(5-Bromo-3-chloro-4-iodophenyl)ethan-1-one | Substitution at C-5 |

| Chlorination | Cl₂/AlCl₃ | 1-(3,5-Dichloro-4-iodophenyl)ethan-1-one | Substitution at C-5 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally not feasible due to the deactivated nature of the ring | N/A |

| Sulfonation | Fuming H₂SO₄ | 2-Acetyl-6-chloro-3-iodobenzenesulfonic acid | Substitution at C-5 |

Remote Functionalization and C-H Activation Strategies

The selective functionalization of specific carbon-hydrogen (C-H) bonds in this compound represents a powerful strategy for derivatization, avoiding the need for pre-functionalized starting materials. These methods often rely on transition-metal catalysis, where directing groups guide the catalyst to a specific C-H bond. nih.gov

Ketone-Directed Ortho-C-H Functionalization

The acetyl group in this compound can act as an intrinsic directing group for ortho-C-H activation. utexas.eduresearchgate.net Transition metals, particularly palladium(II), can coordinate to the carbonyl oxygen, facilitating the formation of a five-membered palladacycle intermediate. mdpi.com This process selectively activates the C-H bond at the C-2 position, which is ortho to the acetyl group. Once the C-H bond is cleaved and a carbon-metal bond is formed, a variety of coupling partners can be introduced, leading to arylation, alkenylation, or acylation at the C-2 position.

This strategy offers a direct route to 2,3,4-trisubstituted acetophenone (B1666503) derivatives. However, the inherent steric hindrance and electronic deactivation at the C-2 position, being flanked by the acetyl and chloro groups, may present challenges for this transformation.

Remote Meta-C-H Functionalization

Functionalizing the more distant C-H bonds, such as the meta position (C-5), is a significant challenge because it requires overriding the natural tendency for ortho-activation. wikipedia.orgnih.gov Recent advancements have utilized specially designed templates that covalently and reversibly bind to the ketone. These templates create a large macrocyclic pre-transition state that positions the metal catalyst over the desired remote C-H bond. dmaiti.com

For this compound, a potential strategy involves the in situ conversion of the ketone to a ketal using a versatile 1,2-diol directing template. rsc.orgrsc.org This ketal would incorporate a nitrile or other coordinating group at the end of a U-shaped linker. rsc.orgresearchgate.net This linker then directs a palladium catalyst to activate the C-H bond at the C-5 position. wikipedia.org Following the C-H functionalization reaction (e.g., olefination, acetoxylation), the template can be removed by hydrolysis, regenerating the ketone. rsc.org This approach provides a synthetic route to derivatives that are not readily accessible through classical electrophilic substitution or ortho-directed C-H activation.

| Strategy | Target Position | Methodology | Potential Functionalization | Key Intermediates |

|---|---|---|---|---|

| Ortho-C-H Activation | C-2 | Directing effect of the native ketone carbonyl group with a transition metal catalyst (e.g., Pd(II)). | Arylation, Alkenylation, Acylation | Five-membered metallacycle |

| Remote Meta-C-H Activation | C-5 | Use of a removable, U-shaped directing template (e.g., nitrile-containing diol) that forms a ketal with the carbonyl. | Olefination, Acetoxylation, Iodination | Macrocyclic palladacycle transition state |

Applications of 3 Chloro 4 Iodophenyl Ethan 1 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The unique combination of functional groups in 1-(3-Chloro-4-iodophenyl)ethan-1-one positions it as a strategic starting material for the assembly of intricate molecular frameworks. Its utility spans the creation of diverse heterocyclic cores, complex biaryl systems, and other advanced molecular scaffolds that are of interest in medicinal chemistry and materials science.

The acetyl group of this compound is a common starting point for building a wide array of heterocyclic rings through condensation and cyclization reactions.

Pyrazolines and Thiazoles : Chalcones, derived from the condensation of acetophenones with aldehydes, are key intermediates for pyrazoline synthesis. Reacting this compound with an appropriate aldehyde would yield a chalcone, which can then undergo cyclization with hydrazine (B178648) derivatives to form pyrazolines. Similarly, thiazole (B1198619) rings can be constructed from α-haloketones (prepared from the starting acetophenone) and thioamides. While direct examples using this specific compound are not extensively documented in the provided literature, the synthetic routes are well-established for analogous acetophenones. For instance, various thiazole derivatives have been synthesized from thiosemicarbazone and pyrazolylthioamide precursors. nih.gov

Thiadiazoles : The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides or the reaction of acylhydrazines with a thionating agent. sbq.org.brorganic-chemistry.org this compound can be converted to its corresponding thiosemicarbazone, which can then be oxidatively cyclized to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative. organic-chemistry.org This class of heterocycles is recognized as a "privileged scaffold" in drug design. nih.gov The synthesis of pyrazolo[3,4-b]quinolines containing thiazole and 1,3,4-thiadiazole (B1197879) moieties highlights the modular nature of these synthetic strategies. nih.gov

Pyridinones and Quinolines : Substituted pyridinones and their fused counterparts, quinolines, are accessible from acetophenone (B1666503) precursors. mdpi.com For example, the Gould-Jacobs reaction or the Conrad-Limpach synthesis provides routes to quinolin-4-ones through the reaction of anilines with β-ketoesters derived from acetophenones. mdpi.com Palladium-catalyzed carbonylation reactions of 2-iodoanilines with terminal acetylenes also yield quinolin-4-ones, a strategy where an analogue of this compound could potentially be employed. mdpi.com Furthermore, multicomponent reactions offer a modern and efficient approach to complex quinoline (B57606) scaffolds like pyrrolo[3,4-c]quinoline-1,3-diones from simple precursors. nih.gov

| Heterocyclic System | General Precursor/Intermediate | Key Reagents | Reference |

|---|---|---|---|

| Pyrazolines | Chalcones | Hydrazine derivatives | nih.gov |

| Thiazoles | Thiosemicarbazones / α-Haloketones | Hydrazonoyl halides / Thioamides | nih.govnih.gov |

| 1,3,4-Thiadiazoles | Thiosemicarbazones / Acylhydrazines | Oxidizing agents (e.g., I₂), Lawesson's reagent | sbq.org.brorganic-chemistry.org |

| Pyridinones | β-Enaminonitriles | Vilsmeier–Haack reagent | mdpi.com |

| Quinolines | β-Ketoesters / Isatin derivatives | Anilines, Primary amines | mdpi.comnih.govnih.gov |

The presence of a carbon-iodine bond makes this compound an excellent substrate for carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals, to produce biaryl and polycyclic structures.

Biaryl Compounds : Suzuki, Stille, and Sonogashira coupling reactions are powerful methods for creating biaryl linkages by reacting aryl halides with organoboron, organotin, or terminal alkyne reagents, respectively. The iodo substituent on the phenyl ring of this compound is significantly more reactive than the chloro substituent in these palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. Another approach involves aryne chemistry, where Kobayashi precursors can be used to generate benzyne (B1209423) intermediates for the synthesis of densely functionalized aminobiaryls under metal-free conditions. nih.gov

Polycyclic Aromatic Compounds : Intramolecular cyclization is a key strategy for building polycyclic systems. For instance, the reaction of 2-(arylethynyl)biphenyls with iodine monochloride (ICl) can afford substituted polycyclic aromatic iodides in high yields. nih.gov By first using the iodo group of this compound in a Sonogashira coupling with an appropriately substituted alkyne, a precursor for such an intramolecular cyclization could be generated, leading to complex, fused aromatic architectures.

Beyond specific ring systems, this compound serves as a foundational building block for constructing larger, more complex molecular scaffolds. The term "scaffold" in medicinal chemistry refers to a core structure to which various functional groups can be attached to create a library of compounds for biological screening.

The ability to generate heterocycles like 1,3,4-thiadiazoles is particularly noteworthy, as this core is considered a privileged scaffold due to its prevalence in bioactive molecules. nih.gov Similarly, pyridinone and dihydropyridone cores serve as crucial scaffolds for designing compounds with a range of biological activities. mdpi.com The functional handles on this compound allow for its incorporation into these scaffolds, which can then be further diversified. For example, a thiazole or quinoline ring system built from this starting material can be further elaborated using the remaining halogen atoms to attach other fragments, leading to advanced, three-dimensional structures.

| Scaffold Type | Synthetic Strategy | Key Feature of Starting Material Utilized | Reference |

|---|---|---|---|

| Functionalized Biaryls | Transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Reactive Carbon-Iodine bond | nih.gov |

| Polycyclic Aromatics | Intramolecular cyclization following C-C bond formation | Carbon-Iodine bond for initial coupling | nih.gov |

| Privileged Heterocyclic Scaffolds (e.g., 1,3,4-Thiadiazole) | Cyclocondensation reactions | Ketone functionality | organic-chemistry.orgnih.gov |

| Pyridinone-based Architectures | Multi-step synthesis involving cyclization | Ketone functionality | mdpi.com |

Role in Chiral Synthesis and Stereoselective Transformations

Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are fundamental in pharmacology, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch

The ketone group in this compound is a prochiral center. This means that the carbonyl carbon is not a stereocenter itself, but it can be converted into one in a single chemical step. Stereoselective transformations, such as reduction of the ketone or addition of a nucleophile, can generate a new chiral center at this position.

Asymmetric Reduction : The reduction of the carbonyl group to a secondary alcohol creates a chiral center. Using chiral reducing agents or catalysts (e.g., those based on ruthenium or rhodium with chiral ligands), this transformation can be performed with high enantioselectivity, yielding predominantly one of the two possible alcohol enantiomers.

Asymmetric Nucleophilic Addition : The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group also forms a chiral tertiary alcohol. The presence of a chiral ligand or auxiliary can direct the nucleophile to attack one face of the planar carbonyl group preferentially, resulting in an enantioenriched product.

While specific examples detailing the use of this compound in stereoselective reactions are not prominent in the cited literature, the principles of asymmetric synthesis are broadly applicable to such prochiral ketones. ethz.ch The synthesis of chiral 3-aryl-1-indanones via rhodium-catalyzed asymmetric intramolecular 1,4-addition demonstrates a sophisticated approach where chirality is induced in a cyclic system, highlighting the advanced methods available for creating enantioenriched molecules from achiral precursors. organic-chemistry.org The resulting chiral alcohols or other adducts derived from this compound could then serve as valuable chiral building blocks for the synthesis of more complex, enantiopure target molecules.

Conclusion and Future Research Directions for 3 Chloro 4 Iodophenyl Ethan 1 One

Summary of Current Research Status and Key Findings

Current research on 1-(3-chloro-4-iodophenyl)ethan-1-one is predominantly focused on its application as a synthetic intermediate. It is not typically studied for its own biological activity but rather as a crucial starting material for multi-step syntheses.

The key finding in the application of this compound is its use in the synthesis of potent enzyme inhibitors. A notable example is its role as a key intermediate in the preparation of heteroaryl-substituted macrocyclic compounds which act as inhibitors of MET kinase, a protein implicated in cancer development. In this synthesis, the compound undergoes a series of transformations that take advantage of its distinct functional handles. The acetyl group is first converted into an amino group, and subsequently, the highly reactive iodine atom is utilized in a palladium-catalyzed Sonogashira cross-coupling reaction to introduce an alkyne moiety. This selective reaction at the C-I bond, while leaving the C-Cl bond intact, is a cornerstone of its synthetic utility.

The differential reactivity of the carbon-halogen bonds is a critical aspect of its chemistry. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts (like palladium) than the more robust carbon-chlorine bond. This allows chemists to perform selective cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations at the 4-position (para to the acetyl group) under relatively mild conditions. The chloro group at the 3-position can then be targeted for functionalization in a subsequent step, often requiring more forcing conditions or different catalytic systems. This stepwise functionalization capability is a major advantage in the synthesis of highly substituted, unsymmetrical aromatic compounds.

| Property | Value / Description |

|---|---|

| CAS Number | 149936-78-7 |

| Molecular Formula | C₈H₆ClIO |

| Molecular Weight | 280.49 g/mol |

| IUPAC Name | This compound |

| Reactivity of C-I Bond | High: Readily participates in Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.). |

| Reactivity of C-Cl Bond | Medium: Less reactive than C-I bond. Can be functionalized under more forcing conditions. |

| Reactivity of Acetyl Group | Standard ketone chemistry: Can undergo reduction, oxidation, condensation, and alpha-halogenation. |

Identification of Research Gaps and Challenges

A primary challenge in its use is achieving perfect chemoselectivity during functionalization. While the reactivity difference between the iodo and chloro substituents is substantial, high catalyst loadings, elevated temperatures, or prolonged reaction times intended to functionalize the C-I bond can sometimes lead to undesired side reactions at the C-Cl position or competitive reactions involving the ketone. The development of highly active and selective catalyst systems that can operate under milder conditions is a persistent challenge in this area of chemistry.

Furthermore, the synthesis of this compound itself is not widely detailed in academic literature, with researchers largely relying on commercial suppliers. The development of novel, efficient, and scalable synthetic routes to this and other polyfunctionalized aromatic compounds remains an important area for process chemistry research.

Emerging Trends and Prospective Areas of Investigation in this compound Chemistry

The future for a molecule like this compound is tied to broader trends in organic synthesis and materials science. One emerging trend is its potential application in diversity-oriented synthesis (DOS). Its structure is ideal for creating libraries of complex and diverse molecules for high-throughput screening in drug discovery. By applying different reaction sequences to its three functional groups, a vast chemical space can be explored starting from a single, readily available intermediate.

A prospective area of investigation lies in the application of novel catalytic methods. Recent advances in catalysis, such as photoredox catalysis and dual-catalytic systems, could unlock new reaction pathways for this compound. These methods may enable previously difficult transformations or allow for even greater control and selectivity in the sequential functionalization of the two halogen atoms under very mild conditions. For instance, new catalysts could be developed to selectively activate the C-Cl bond in the presence of other functionalities, reversing the traditional reactivity pattern.

Beyond medicinal chemistry, there is potential for investigating the use of this compound in materials science. The rigid, functionalizable aromatic core could serve as a monomer or cross-linking agent for the synthesis of novel polymers with tailored electronic or photophysical properties. Its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components of porous organic frameworks. A deeper investigation into the synthesis of its derivatives and the characterization of their material properties represents a promising and largely unexplored research avenue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.